molecular formula C11H15NO4 B3027026 3-(1,1-diMethylethyl)dihydro-1,5-dioxo-(3R,7aR)-1H,3H-Pyrrolo[1,2-c]oxazole-7a(5H)-carboxaldehyde CAS No. 1214741-19-1

3-(1,1-diMethylethyl)dihydro-1,5-dioxo-(3R,7aR)-1H,3H-Pyrrolo[1,2-c]oxazole-7a(5H)-carboxaldehyde

Cat. No. B3027026
CAS RN: 1214741-19-1
M. Wt: 225.24
InChI Key: PBHXYYXEZQXDLB-LDYMZIIASA-N
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Description

The compound 3-(1,1-diMethylethyl)dihydro-1,5-dioxo-(3R,7aR)-1H,3H-Pyrrolo[1,2-c]oxazole-7a(5H)-carboxaldehyde is a complex organic molecule that likely contains several functional groups, including an oxazole ring, a carboxaldehyde group, and a tertiary butyl group. While the provided papers do not directly discuss this compound, they do provide insight into the synthesis and reactions of structurally related heterocyclic compounds, which can be used to infer potential synthetic routes and reactivity for the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multicomponent reactions, as described in the first paper. A similar approach could potentially be applied to synthesize the compound of interest. For instance, starting from an aldehyde, an amine, and an alpha-isocyanoacetamide, followed by a reaction with an alpha,beta-unsaturated acyl chloride, could lead to the formation of a pyrrolo[3,4-b]pyridin-5-one derivative . Adapting this method, one might envision a synthesis involving the appropriate starting materials to construct the pyrrolo[1,2-c]oxazole core of the target molecule.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds can be complex, and the exact configuration can significantly influence the chemical properties and reactivity. The second paper provides examples of crystal structures for related compounds, which can be useful for understanding the three-dimensional conformation of such molecules . Although the exact structure of this compound is not provided, insights into the molecular structure can be gleaned from related compounds' crystallographic data.

Chemical Reactions Analysis

The papers describe various chemical reactions involving heterocyclic compounds, including cyclization reactions similar to the Pictet-Spengler condensation and reactions in acidic media leading to the formation of azomethine derivatives and subsequent cyclization . These reactions are indicative of the types of transformations that might be applicable to the compound of interest, suggesting that it may undergo similar cyclization and condensation reactions under the right conditions.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of this compound, they do provide information on the properties of structurally related compounds. For example, the solubility, melting points, and stability of the compounds can be inferred from the reaction conditions and the nature of the substituents on the heterocyclic core . The presence of the oxazole ring and the carboxaldehyde group in the compound of interest suggests that it may have certain polar characteristics and could participate in hydrogen bonding, affecting its solubility and reactivity.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Cycloaddition Reactions : Research into the cycloaddition of nonstabilized azomethine ylides generated from 1,3-thiazolidine-4-carboxylic acids led to the synthesis of pyrrolo[1,2-c]thiazole derivatives. This study explored the decarboxylative condensation of these acids with aldehydes, yielding stereoselective formations of these heterocycles, indicating potential pathways for synthesizing related compounds (Cardoso et al., 2006).

  • Thermal and Photochemical Reactivity : Another study focused on the synthesis and reactivity of pyrromethenone derivatives, showing their propensity for Z-E isomerization under thermal and light-induced conditions. This research provides insights into the thermal stability and photochemical behavior of related pyrrolo compounds (Groot & Lugtenburg, 2010).

  • Spectroscopy and Quantum Chemical Analysis : A novel pyrrole hydrazide-hydrazone derivative was synthesized and characterized using spectroscopy and quantum chemical calculations. This study's computational and experimental analyses offer insights into the electronic structure and potential chemical behavior of similar pyrrolo derivatives (Singh et al., 2013).

  • Chiral Aminophenols Synthesis : The synthesis of chiral aminophenols based on proline, used in enantioselective reactions, indicates a method for introducing chirality into pyrrolo derivatives, which could be relevant for designing stereoselective syntheses involving similar compounds (Ge et al., 2010).

properties

IUPAC Name

(3R,7aR)-3-tert-butyl-1,5-dioxo-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-10(2,3)8-12-7(14)4-5-11(12,6-13)9(15)16-8/h6,8H,4-5H2,1-3H3/t8-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHXYYXEZQXDLB-LDYMZIIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1N2C(=O)CCC2(C(=O)O1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1N2C(=O)CC[C@]2(C(=O)O1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301116073
Record name (3R,7aR)-3-(1,1-Dimethylethyl)dihydro-1,5-dioxo-1H,3H-pyrrolo[1,2-c]oxazole-7a(5H)-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301116073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1214741-19-1
Record name (3R,7aR)-3-(1,1-Dimethylethyl)dihydro-1,5-dioxo-1H,3H-pyrrolo[1,2-c]oxazole-7a(5H)-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214741-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R,7aR)-3-(1,1-Dimethylethyl)dihydro-1,5-dioxo-1H,3H-pyrrolo[1,2-c]oxazole-7a(5H)-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301116073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,7aR)-3-tert-butyl-1,5-dioxodihydro-1H-pyrrolo[1,2-c][1,3]oxazole-7a(5H)-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.242.853
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,1-diMethylethyl)dihydro-1,5-dioxo-(3R,7aR)-1H,3H-Pyrrolo[1,2-c]oxazole-7a(5H)-carboxaldehyde
Reactant of Route 2
3-(1,1-diMethylethyl)dihydro-1,5-dioxo-(3R,7aR)-1H,3H-Pyrrolo[1,2-c]oxazole-7a(5H)-carboxaldehyde
Reactant of Route 3
3-(1,1-diMethylethyl)dihydro-1,5-dioxo-(3R,7aR)-1H,3H-Pyrrolo[1,2-c]oxazole-7a(5H)-carboxaldehyde
Reactant of Route 4
3-(1,1-diMethylethyl)dihydro-1,5-dioxo-(3R,7aR)-1H,3H-Pyrrolo[1,2-c]oxazole-7a(5H)-carboxaldehyde
Reactant of Route 5
3-(1,1-diMethylethyl)dihydro-1,5-dioxo-(3R,7aR)-1H,3H-Pyrrolo[1,2-c]oxazole-7a(5H)-carboxaldehyde
Reactant of Route 6
3-(1,1-diMethylethyl)dihydro-1,5-dioxo-(3R,7aR)-1H,3H-Pyrrolo[1,2-c]oxazole-7a(5H)-carboxaldehyde

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